2-Methoxy-6-methylheptane-3,5-dione

MOCVD precursor design coordination chemistry magnesium β-diketonates

2-Methoxy-6-methylheptane-3,5-dione (CAS 865302-45-0) is a liquid β-diketone featuring a methoxy substituent at the C2 position and a methyl branch at C6. Its molecular formula is C₉H₁₆O₃ (MW 172.22 g/mol) and it is typically supplied at ≥95% purity.

Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
CAS No. 865302-45-0
Cat. No. B8612346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-6-methylheptane-3,5-dione
CAS865302-45-0
Molecular FormulaC9H16O3
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCC(C)C(=O)CC(=O)C(C)OC
InChIInChI=1S/C9H16O3/c1-6(2)8(10)5-9(11)7(3)12-4/h6-7H,5H2,1-4H3
InChIKeyBNMUYGREEDDERY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-6-methylheptane-3,5-dione (CAS 865302-45-0) – Chemical Identity, Class, and Procurement-Relevant Profile


2-Methoxy-6-methylheptane-3,5-dione (CAS 865302-45-0) is a liquid β-diketone featuring a methoxy substituent at the C2 position and a methyl branch at C6. Its molecular formula is C₉H₁₆O₃ (MW 172.22 g/mol) and it is typically supplied at ≥95% purity [1]. The compound belongs to the alkoxy-β-diketone subfamily, which retains the chelating ability of classical β-diketones while offering enhanced synthetic accessibility and cost advantages [2]. It serves as a ligand for volatile metal complexes used in chemical vapor deposition (CVD) and atomic layer deposition (ALD) of metal and metal oxide thin films [3].

Why 2-Methoxy-6-methylheptane-3,5-dione Cannot Be Replaced by Generic β-Diketones in Deposition-Grade Applications


Although all β-diketones share a common 1,3-dicarbonyl chelating motif, substitution patterns profoundly alter the volatility, thermal stability, and coordination geometry of their metal complexes [1]. The C2-methoxy group in 2-methoxy-6-methylheptane-3,5-dione introduces an additional oxygen donor capable of forming μ,κ²(O,O′):κ²(O′,Oₘₑ) bridging interactions that are absent in methoxy-free ligands such as 2,2,6,6-tetramethyl-3,5-heptanedione (Hthd) [2]. This directly impacts the nuclearity, volatility, and decomposition pathway of the resulting metal complexes, making them fundamentally different from complexes of symmetric β-diketones. Additionally, positional isomerism matters: the C2-methoxy isomer yields complexes with distinct thermal profiles compared to the C1-methoxy analog (CAS 1344007-58-4), as the proximity of the methoxy group to the chelating core alters the steric and electronic environment .

2-Methoxy-6-methylheptane-3,5-dione: Quantitative Differentiation Evidence vs. Closest Analogs


Asymmetric Coordination Geometry Introduced by C2-Methoxy Group vs. Symmetric TMHD Ligand

In magnesium complexes, 2-methoxy-6-methylheptane-3,5-dione (as part of the Zis ligand family) yields binuclear [Mg₂(L)₄] structures with asymmetric metal centers (C.N. 5 and 6) and bridging ligands exhibiting μ,κ²:κ¹ and μ,κ²(O,O′):κ²(O′,Oₘₑ) coordination modes. In contrast, the methoxy-free analog 2,2,6,6-tetramethylheptane-3,5-dione (Hthd) produces a symmetric complex with three μ,κ²:κ¹-bridging ligands [1]. This structural divergence affects the M–O bond lengths and the overall molecular packing.

MOCVD precursor design coordination chemistry magnesium β-diketonates

Synthetic Accessibility: Claisen Condensation Yield vs. Multi-Step TMHD Routes

2-Methoxy-6-methylheptane-3,5-dione is synthesized via a single-step Claisen condensation between commercially available 3-methylbutanone and methyl 2-chloropropionate in the presence of sodium methoxide, achieving a distilled yield of 52% at 41 °C under 27 Pa [1]. By comparison, the widely used CVD ligand 2,2,6,6-tetramethyl-3,5-heptanedione (Hthd) typically requires a multi-step alkylation–condensation sequence with reported yields of 40–65% [2], but uses more expensive starting materials (pinacolone and methyl pivalate). The methoxy-substituted ligand is noted in the literature as 'more accessible and inexpensive' relative to classical β-diketones [3].

ligand synthesis Claisen condensation process chemistry

Thermal Volatility of Mg Complexes: Methoxy-Substituted Ligand Reduces Volatility vs. TMHD

Thermogravimetric analysis (TGA) of Mg complexes reveals that [Mg₂(thd)₄] (where Hthd = 2,2,6,6-tetramethylheptane-3,5-dione) is more volatile and has a lower melting point than [Mg₂(zis)₄] (where Hzis = 2-methoxy-2,6,6-trimethylheptane-3,5-dione, a close analog differing only in the presence of an additional methyl group on the methoxy-bearing carbon) [1]. This demonstrates that the introduction of the methoxy substituent systematically decreases volatility and increases melting point relative to the fully methyl-substituted TMHD ligand, a trade-off that must be evaluated when selecting precursors for low-temperature deposition processes.

thermogravimetric analysis precursor volatility MOCVD

Cu(II) Complex Crystal Structure: Alkoxy-β-diketonate Architecture vs. Classical β-Diketonates

Single-crystal X-ray diffraction of Cu(II) complexes of alkoxy-β-diketones reveals that the methoxy oxygen does not displace the chelating β-diketonate oxygens but can participate in intermolecular contacts and influence crystal packing [1]. The Cu–O bond lengths in bis(alkoxy-β-diketonato)copper(II) complexes are comparable to those in classical bis(β-diketonato)copper(II) complexes (typically 1.89–1.95 Å for Cu–O equatorial bonds), but the presence of the pendant methoxy group creates a more polar molecular surface that enhances solubility in polar organic solvents [1].

crystal engineering copper precursors X-ray diffraction

Demonstrated ZnO Film Deposition Using Bis(2-methoxy-6-methyl-3,5-heptanedionato)zinc(II)

Bis(2-methoxy-6-methyl-3,5-heptanedionato)zinc(II) has been demonstrated as a viable precursor for ZnO thin-film deposition using supercritical CO₂ as the delivery medium [1]. White, polycrystalline ZnO films with low carbon contamination were obtained at high oxygen content and deposition temperatures, whereas lower temperatures or low oxygen conditions produced brown films with higher carbon content, as confirmed by XPS [1]. In comparison, Zn(acac)₂ (zinc acetylacetonate, the most common non-fluorinated Zn β-diketonate) typically requires higher deposition temperatures (>350 °C) and often yields ZnO films with significant carbon contamination due to incomplete ligand elimination [2].

supercritical fluid deposition zinc oxide thin films precursor evaluation

Cobalt Complex Formation in High Yield (92%) Demonstrates Efficient Metal Chelation

2-Methoxy-6-methylheptane-3,5-dione reacts with cobalt(II) chloride in the presence of sodium methoxide in methanol to yield bis(2-methoxy-6-methyl-3,5-heptanedionato)cobalt(II) in 92% yield after only 0.58 hours of reaction time [1]. This rapid, high-yielding complexation contrasts with the complexation of bulkier β-diketones such as 2,2,6,6-tetramethyl-3,5-heptanedione, where formation of Co(thd)₂ or Co(thd)₃ can require longer reaction times and careful pH control to avoid mixed-valence products [2].

cobalt precursors complexation yield CVD/ALD precursors

High-Value Application Scenarios for 2-Methoxy-6-methylheptane-3,5-dione in Research and Industrial Procurement


MOCVD/ALD Precursor Development for Multi-Metal Oxide Thin Films

The asymmetric coordination mode enabled by the C2-methoxy group facilitates the construction of heterometallic polynuclear complexes where the methoxy oxygen can bridge between different metal centers [1]. This makes 2-methoxy-6-methylheptane-3,5-dione a strategic ligand for developing single-source precursors that deliver precise stoichiometric ratios of two or more metals (e.g., Mg–Co, Mg–Mn, Zn–Al) in a single deposition step. Users procuring the free ligand for in-house precursor synthesis benefit from its single-step synthetic accessibility and consistent 92%+ complexation yields with first-row transition metals [2].

Supercritical Fluid Chemical Deposition (SCFD) of ZnO and Related Oxides

The zinc(II) complex bis(2-methoxy-6-methyl-3,5-heptanedionato)zinc(II) has been experimentally validated as a precursor for ZnO film formation via supercritical CO₂ delivery [3]. Researchers developing low-temperature, solvent-based deposition routes for flexible electronics or temperature-sensitive substrates should prioritize this ligand system over conventional Zn(acac)₂, which requires higher thermal budgets and may introduce more carbon contamination. The ability to tune film crystallinity and carbon content by adjusting O₂ partial pressure and substrate temperature provides direct process control [3].

Copper Metallization for Semiconductor Interconnects

Copper complexes of alkoxy-β-diketones, including bis(2-methoxy-6-methyl-3,5-heptanedionato)copper(II), combine the volatility needed for CVD delivery with the enhanced solubility in polar organic solvents required for inkjet-printing or spin-coating of precursor solutions [4]. For semiconductor metallization applications where conventional Cu(thd)₂ suffers from limited solubility in common process solvents (e.g., mesitylene, octane), the alkoxy-substituted analog offers a procurement-justifiable alternative that broadens the solvent selection for solution-based deposition [4].

Cobalt-Containing Thin Films for Magnetic and Catalytic Applications

The high-yielding (92%), rapid (0.58 h) complexation of this ligand with cobalt(II) [2] makes it an attractive entry point for procuring Co precursors for the deposition of Co, Co₃O₄, and Co-containing mixed oxides. Given the growing interest in cobalt-based films for magnetic tunnel junctions, electrocatalysis, and solid oxide fuel cell cathodes, the reduced synthesis cost and faster turnaround for Co complex preparation translate directly into procurement advantages over Co(thd)ₓ precursors that require longer, lower-yielding syntheses [2].

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